molecular formula C10H16CuN2O6S2 B12692653 Cupric acetylcysteine CAS No. 331283-85-3

Cupric acetylcysteine

Cat. No.: B12692653
CAS No.: 331283-85-3
M. Wt: 387.9 g/mol
InChI Key: LDTUUSLTAZVMIN-SCGRZTRASA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cupric acetylcysteine is a coordination compound formed by the interaction of cupric ions (Cu²⁺) with N-acetylcysteine, a derivative of the amino acid cysteine. This compound is of interest due to its potential applications in various fields, including medicine, chemistry, and industry. This compound exhibits unique properties due to the presence of both copper and acetylcysteine, which contribute to its antioxidant and catalytic activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cupric acetylcysteine can be synthesized by reacting cupric ions with N-acetylcysteine in an aqueous solution. The reaction typically occurs under acidic conditions (pH 1.4–2) to ensure the proper coordination of the cupric ions with the thiol and carboxyl groups of N-acetylcysteine . The reaction is monitored using UV/Vis absorption and circular dichroism (CD) spectroscopies to confirm the formation of the desired intermediates and final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and reactant concentrations to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cupric acetylcysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as ascorbic acid. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of disulfide-bridged dicopper complexes, while reduction reactions may yield cuprous complexes .

Properties

CAS No.

331283-85-3

Molecular Formula

C10H16CuN2O6S2

Molecular Weight

387.9 g/mol

IUPAC Name

copper;(2R)-2-acetamido-3-sulfanylpropanoate

InChI

InChI=1S/2C5H9NO3S.Cu/c2*1-3(7)6-4(2-10)5(8)9;/h2*4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1

InChI Key

LDTUUSLTAZVMIN-SCGRZTRASA-L

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)[O-].CC(=O)N[C@@H](CS)C(=O)[O-].[Cu+2]

Canonical SMILES

CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Cu+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.